![molecular formula C20H26N2O3 B5749490 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5749490.png)
1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine, also known as 2C-E, is a synthetic psychoactive substance belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1991 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, in recent years, 2C-E has also gained attention in scientific research due to its potential medical applications.
Mechanism of Action
1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine acts as a partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. Additionally, 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons. This mechanism of action is believed to contribute to the antidepressant effects of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to increase the levels of cortisol, a stress hormone, in the body. However, the long-term effects of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine on the body are not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine in scientific research is its unique mechanism of action, which differs from traditional antidepressants. This makes it a promising candidate for further research into the treatment of mental health disorders. However, the recreational use of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has led to legal restrictions on its use in scientific research, limiting its availability for study.
Future Directions
There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine, including:
1. Further studies on the mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine and its potential therapeutic applications in the treatment of mental health disorders.
2. Investigation into the long-term effects of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine on the body and brain, particularly with regards to its potential neurotoxicity.
3. Development of new analogs of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine with improved therapeutic properties and reduced side effects.
Conclusion:
In summary, 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine, or 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine, is a synthetic psychoactive substance that has gained attention in scientific research for its potential medical applications. Studies have shown that 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has a unique mechanism of action that differs from traditional antidepressants, making it a promising candidate for further research. However, the long-term effects of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine on the body are not yet fully understood, and legal restrictions on its use in scientific research have limited its availability for study.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 3,5-dimethoxybenzaldehyde with 2-methoxyphenylmagnesium bromide, followed by the addition of piperazine and subsequent reduction with sodium borohydride. The resulting product is purified through recrystallization to obtain pure 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential medical applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-(3,5-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has a unique mechanism of action that differs from traditional antidepressants, making it a promising candidate for further research.
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-17-12-16(13-18(14-17)24-2)15-21-8-10-22(11-9-21)19-6-4-5-7-20(19)25-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYBTOSELLZDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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